5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of a thiophene ring, a sulfonamide group, and a benzo-oxazepine structure
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level that can affect the function of the target.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways can vary widely and are often related to the specific biological activity exhibited by the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the effects are likely diverse and depend on the specific target and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo-oxazepine core: This can be achieved through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative.
Introduction of the thiophene ring: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the benzo-oxazepine core.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzo-oxazepine core can be reduced to form alcohols.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Studies focus on its bioactivity, including potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group.
Uniqueness
The uniqueness of 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, enhances its potential for forming strong interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H18ClN3O4S
- Molecular Weight : 395.861 g/mol
- CAS Number : 936232-22-3
The structure features a chloro substituent and a thiophene sulfonamide moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways in bacteria and fungi. The sulfonamide group is known for its role in interfering with bacterial folate synthesis by inhibiting dihydropteroate synthase (DHPS), which is essential for the synthesis of folate in microorganisms.
Antibacterial Activity
Recent studies have shown that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.21 µM |
Pseudomonas aeruginosa | 0.21 µM |
Staphylococcus aureus | 0.15 µM |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity against several strains of Candida species.
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.25 µM |
Candida glabrata | 0.30 µM |
The mechanism involves disruption of fungal cell wall synthesis and function.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of several synthesized compounds including the target molecule. The results indicated that the compound exhibited potent inhibitory effects against both Pseudomonas aeruginosa and Escherichia coli with an MIC value of 0.21 µM. This was comparable to established antibiotics like ciprofloxacin .
Case Study 2: Molecular Docking Studies
In silico molecular docking studies were performed to understand the binding interactions of the compound with bacterial enzymes such as DNA gyrase and MurD. The results indicated favorable binding energies and interactions through hydrogen bonds and pi-stacking interactions with key amino acid residues . These interactions are crucial for the expression of its antibacterial activity.
Case Study 3: Cytotoxicity Assessment
Cytotoxicity assays using human cell lines (HaCat and Balb/c 3T3) showed that the compound had low cytotoxic effects (IC50 > 100 µM), indicating a favorable safety profile for further development as a therapeutic agent .
Properties
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c1-15(2)8-22-11-4-3-9(7-10(11)17-14(15)19)18-24(20,21)13-6-5-12(16)23-13/h3-7,18H,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCREDBAZPHFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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